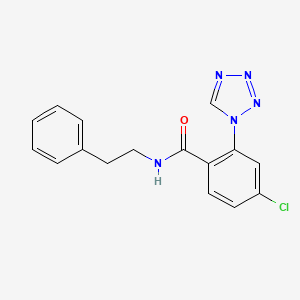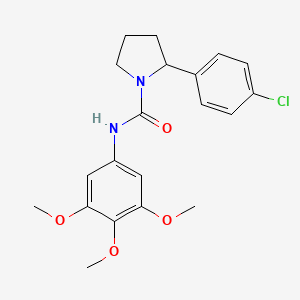![molecular formula C15H24N4O2 B6120622 1-{[1-(tetrahydro-2-furanylmethyl)-1H-1,2,3-triazol-4-yl]carbonyl}azocane](/img/structure/B6120622.png)
1-{[1-(tetrahydro-2-furanylmethyl)-1H-1,2,3-triazol-4-yl]carbonyl}azocane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-{[1-(tetrahydro-2-furanylmethyl)-1H-1,2,3-triazol-4-yl]carbonyl}azocane, also known as THFAZOC, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Mécanisme D'action
The exact mechanism of action of 1-{[1-(tetrahydro-2-furanylmethyl)-1H-1,2,3-triazol-4-yl]carbonyl}azocane is not fully understood. However, it is believed to exert its effects by interacting with specific targets in cells or tissues. For example, in anti-tumor activity, 1-{[1-(tetrahydro-2-furanylmethyl)-1H-1,2,3-triazol-4-yl]carbonyl}azocane has been found to induce apoptosis (programmed cell death) in cancer cells by inhibiting certain signaling pathways.
Biochemical and physiological effects:
1-{[1-(tetrahydro-2-furanylmethyl)-1H-1,2,3-triazol-4-yl]carbonyl}azocane has been found to exhibit various biochemical and physiological effects. In vitro studies have shown that 1-{[1-(tetrahydro-2-furanylmethyl)-1H-1,2,3-triazol-4-yl]carbonyl}azocane can inhibit cell proliferation and induce apoptosis in cancer cells. In addition, 1-{[1-(tetrahydro-2-furanylmethyl)-1H-1,2,3-triazol-4-yl]carbonyl}azocane has been found to exhibit anti-inflammatory and anti-oxidant properties. However, further studies are needed to fully understand the biochemical and physiological effects of 1-{[1-(tetrahydro-2-furanylmethyl)-1H-1,2,3-triazol-4-yl]carbonyl}azocane.
Avantages Et Limitations Des Expériences En Laboratoire
1-{[1-(tetrahydro-2-furanylmethyl)-1H-1,2,3-triazol-4-yl]carbonyl}azocane has several advantages for lab experiments. It is relatively easy to synthesize, and its structure can be easily modified to obtain derivatives with different properties. In addition, 1-{[1-(tetrahydro-2-furanylmethyl)-1H-1,2,3-triazol-4-yl]carbonyl}azocane has been found to exhibit low toxicity in vitro. However, 1-{[1-(tetrahydro-2-furanylmethyl)-1H-1,2,3-triazol-4-yl]carbonyl}azocane also has some limitations. For example, its solubility in water is limited, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for research on 1-{[1-(tetrahydro-2-furanylmethyl)-1H-1,2,3-triazol-4-yl]carbonyl}azocane. One area of interest is the development of new anti-cancer drugs based on 1-{[1-(tetrahydro-2-furanylmethyl)-1H-1,2,3-triazol-4-yl]carbonyl}azocane. Another area of interest is the use of 1-{[1-(tetrahydro-2-furanylmethyl)-1H-1,2,3-triazol-4-yl]carbonyl}azocane in the development of new materials and coatings. In addition, further studies are needed to fully understand the mechanism of action and biochemical and physiological effects of 1-{[1-(tetrahydro-2-furanylmethyl)-1H-1,2,3-triazol-4-yl]carbonyl}azocane.
Méthodes De Synthèse
1-{[1-(tetrahydro-2-furanylmethyl)-1H-1,2,3-triazol-4-yl]carbonyl}azocane can be synthesized through a multistep process involving reactions such as esterification, nucleophilic substitution, and click chemistry. The process involves the use of various reagents and catalysts, and the reaction conditions can be optimized to obtain high yields of the desired product.
Applications De Recherche Scientifique
1-{[1-(tetrahydro-2-furanylmethyl)-1H-1,2,3-triazol-4-yl]carbonyl}azocane has been studied for its potential use in various scientific fields, including drug discovery, material science, and catalysis. In drug discovery, 1-{[1-(tetrahydro-2-furanylmethyl)-1H-1,2,3-triazol-4-yl]carbonyl}azocane has been found to exhibit anti-tumor activity and could be used as a lead compound for the development of new anti-cancer drugs. In material science, 1-{[1-(tetrahydro-2-furanylmethyl)-1H-1,2,3-triazol-4-yl]carbonyl}azocane has been studied for its potential use in the development of new polymers and coatings. In catalysis, 1-{[1-(tetrahydro-2-furanylmethyl)-1H-1,2,3-triazol-4-yl]carbonyl}azocane has been found to exhibit catalytic activity in various reactions.
Propriétés
IUPAC Name |
azocan-1-yl-[1-(oxolan-2-ylmethyl)triazol-4-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N4O2/c20-15(18-8-4-2-1-3-5-9-18)14-12-19(17-16-14)11-13-7-6-10-21-13/h12-13H,1-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZZZXSUJMDLFTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CCC1)C(=O)C2=CN(N=N2)CC3CCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{[1-(tetrahydro-2-furanylmethyl)-1H-1,2,3-triazol-4-yl]carbonyl}azocane | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(1-{[2-(ethylsulfonyl)-1-(2-phenylethyl)-1H-imidazol-5-yl]methyl}-3-piperidinyl)-1-propanone](/img/structure/B6120543.png)
![N-allyl-7-(2-fluoro-5-methoxybenzyl)-6-oxo-2,7-diazaspiro[4.5]decane-2-carboxamide](/img/structure/B6120547.png)
![ethyl 3-(2-fluorobenzyl)-1-[3-(methoxycarbonyl)benzoyl]-3-piperidinecarboxylate](/img/structure/B6120560.png)
![1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazole-4,5-dione 4-[(2-hydroxy-4-methylphenyl)hydrazone]](/img/structure/B6120567.png)
![5-({3-[3-(4-morpholinyl)-3-oxopropyl]-1-piperidinyl}methyl)-2,1,3-benzothiadiazole](/img/structure/B6120568.png)
![2-[(4,8-dimethyl-2-quinazolinyl)amino]-6-methyl-5-propyl-4(3H)-pyrimidinone](/img/structure/B6120575.png)


![(1-{[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}-3-piperidinyl)(2-thienyl)methanone](/img/structure/B6120590.png)

![2-(4-{[methyl(2-thienylmethyl)amino]methyl}phenyl)-6-pyridin-4-ylpyrimidin-4(3H)-one](/img/structure/B6120603.png)
![2-[{[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}(methyl)amino]-1-phenylethanol](/img/structure/B6120611.png)
![4-[({4-hydroxy-2-[(1-phenylethylidene)hydrazono]-2,5-dihydro-1,3-thiazol-5-yl}acetyl)amino]benzoic acid](/img/structure/B6120625.png)
![2-(4-biphenylyl)-5-methyl-4-{[2-(1,3-thiazol-2-yl)-1-pyrrolidinyl]methyl}-1,3-oxazole](/img/structure/B6120637.png)